2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanol |
InChI |
InChI=1S/C9H17NO/c11-8-5-9-3-1-6-10(9)7-2-4-9/h11H,1-8H2 |
InChI Key |
PLXQQHDCNFKCHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2C1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7a-Cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine
A patented process (EP0345711B1) describes a multi-step synthesis starting from γ-butyrolactone:
- Reaction of γ-butyrolactone with potassium cyanate (KOCN) to yield γ-(N-2-pyrrolidinonyl)butyric acid.
- Thermal treatment of this intermediate in the presence of soda lime to form 2,3,5,6,7,7a-hexahydro-1H-pyrrolizine derivatives.
- Further reaction with perchloric acid and potassium cyanide to introduce the cyano group at the 7a-position, yielding 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.
This process is advantageous due to its relatively mild conditions (20–50 °C) and the use of readily available reagents. The reaction typically completes within 12–48 hours. The crude product is purified by basification, extraction, and vacuum distillation to isolate the cyano derivative in good yield.
Reduction to 7a-Aminomethyl Hexahydro-1H-pyrrolizine
The 7a-cyano derivative is then reduced to the corresponding 7a-aminomethyl compound, a key intermediate for further functionalization. Traditionally, lithium aluminum hydride (LiAlH4) is used for this reduction, but it requires anhydrous solvents and careful handling due to its reactivity and cost.
Alternative reduction methods or catalytic hydrogenation approaches may be explored to improve safety and scalability, but LiAlH4 remains the most documented reagent for this transformation.
Introduction of the Ethan-1-ol Side Chain
Direct Functionalization
The 7a-aminomethyl hexahydro-1H-pyrrolizine can be converted to the ethan-1-ol derivative by nucleophilic substitution or reductive amination strategies involving appropriate aldehyde or ketone precursors.
Two-Directional Synthesis and Multicomponent Reactions
Advanced synthetic methods, including two-directional synthesis and multicomponent cycloaddition reactions, have been employed for pyrrolizine derivatives to introduce diverse substituents with stereocontrol. These methods utilize:
- Oven-dried glassware and anhydrous solvents.
- Controlled temperature conditions (e.g., −10 °C to room temperature).
- Reactions with Grignard reagents or thiourea derivatives to modify side chains.
Though these methods are more general for pyrrolizidine frameworks, they can be adapted to introduce ethan-1-ol groups at the 7a-position with high stereoselectivity.
Representative Experimental Procedure (From Literature)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | γ-Butyrolactone + KOCN | Formation of γ-(N-2-pyrrolidinonyl)butyric acid | Intermediate |
| 2 | Thermal treatment with soda lime | Cyclization to tetrahydro-1H-pyrrolizine | Intermediate |
| 3 | Reaction with perchloric acid, then KCN | Introduction of 7a-cyano group | 12–48 h, 20–50 °C |
| 4 | Reduction with LiAlH4 (anhydrous solvent) | Conversion to 7a-aminomethyl derivative | Requires careful handling |
| 5 | Functionalization with ethan-1-ol precursor | Formation of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol | Purification by extraction and distillation |
Alternative Approaches and Notes
- The use of ammonia and cyanide ions in the initial steps allows for flexibility in substituent introduction.
- The halogenated ketone precursors (e.g., 1,7-dichloroheptan-4-one) can be employed for nucleophilic substitution to introduce side chains before cyclization.
- Purification steps typically involve basification, organic solvent extraction (dichloromethane, diethyl ether), drying over sodium sulfate or magnesium sulfate, filtration, and vacuum distillation.
- Reaction monitoring is commonly done by thin-layer chromatography (TLC).
- Stereoselective methods have been developed to favor specific diastereomers of the pyrrolizine ring system, which is critical for biological activity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | γ-Butyrolactone, 1,7-dihalo-4-heptanone |
| Key reagents | Potassium cyanate, perchloric acid, potassium cyanide, lithium aluminum hydride |
| Solvents | Anhydrous solvents (e.g., ether, tetrahydrofuran), methanol |
| Temperature range | 0–50 °C for most steps; reduction under anhydrous conditions |
| Reaction time | 12–72 hours depending on step |
| Purification | Organic extraction, drying agents, vacuum distillation, chromatography |
| Yield | Generally high (>80% in key steps) |
| Stereoselectivity | Achieved via controlled reaction conditions and choice of reagents |
Chemical Reactions Analysis
Esterification Reactions
The hydroxyl group undergoes esterification with acylating agents. For example:
-
Reaction with acetic anhydride : Produces 2-(hexahydro-1H-pyrrolizin-7a-yl)ethyl acetate.
Conditions : Catalyzed by sulfuric acid at 60–80°C for 4–6 hours.
Yield : ~78% (isolated via column chromatography).
| Reaction Component | Details |
|---|---|
| Reagent | Acetic anhydride |
| Catalyst | H₂SO₄ (1–2 mol%) |
| Solvent | Toluene |
| Product | Acetate ester |
Oxidation Reactions
The secondary alcohol is oxidized to a ketone under controlled conditions:
-
Reagent : Sodium hypochlorite (NaOCl) or pyridinium chlorochromate (PCC).
Conditions : Room temperature, dichloromethane solvent.
Product : 2-(hexahydro-1H-pyrrolizin-7a-yl)ethanone.
Mechanism :
-
Protonation of the hydroxyl group.
-
Formation of a chromate intermediate (with PCC).
-
Deprotonation to yield the ketone.
Nucleophilic Substitution
The alcohol participates in SN2 reactions with hydrogen halides:
-
Reaction with HBr : Forms 2-(hexahydro-1H-pyrrolizin-7a-yl)ethyl bromide.
Conditions : HBr gas in diethyl ether, 0–5°C.
Yield : ~65%.
| Parameter | Value |
|---|---|
| Reaction Time | 2–3 h |
| Temperature | 0–5°C |
| Purity | ≥95% (GC-MS) |
Hydrogenation and Cyclization
The pyrrolizine ring system influences reactivity in hydrogenation:
-
Catalytic Hydrogenation : Reduces residual double bonds in partially unsaturated derivatives.
Conditions : H₂ (1–3 atm), Pd/C catalyst in ethanol .
Yield : 82% (for related pyrrolizidine derivatives) .
Amination and Salt Formation
The alcohol’s hydroxyl group can be replaced by amines under specific conditions:
-
Reaction with ammonia : Produces 2-(hexahydro-1H-pyrrolizin-7a-yl)ethylamine.
Conditions : NH₃ gas in methanol, 72 hours .
Product Application : Intermediate for antimalarial compounds (e.g., MG3) .
Comparative Reactivity Analysis
A comparison with structurally similar alcohols reveals enhanced steric hindrance from the pyrrolizine ring, slowing reaction kinetics in SN2 pathways but favoring esterification due to electron-donating effects.
| Reaction Type | Relative Rate (vs. cyclohexanol) |
|---|---|
| Esterification | 1.2× faster |
| Oxidation | 0.8× slower |
| SN2 Substitution | 0.5× slower |
Mechanistic Insights
-
Steric Effects : The bicyclic pyrrolizine structure restricts access to the hydroxyl group, moderating reaction rates.
-
Electronic Effects : Electron density from the nitrogen atom stabilizes carbocation intermediates in acid-catalyzed reactions.
Scientific Research Applications
2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol with analogous pyrrolizine-derived alcohols, emphasizing structural variations, physicochemical properties, and applications:
Key Structural and Functional Differences:
Substituent Effects: The ethanol chain in 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol provides greater hydrophilicity compared to methanol-substituted analogs (e.g., CAS 78449-72-6) . Fluorination in the difluoro derivative (C₈H₁₃F₂NO) enhances metabolic stability and membrane permeability, a critical feature in drug design .
Stereochemical Variations: [(7aR)-Hexahydropyrrolizin-1c-yl]-methanol (CAS 18929-91-4) highlights the importance of stereochemistry, with the 7aR configuration enabling chiral synthesis pathways .
Physicochemical Properties :
- The methyl-substituted analog (727705-47-7) shares the same molar mass as the target compound but differs in regiochemistry, impacting ring puckering and intermolecular interactions .
Safety Profiles: Methanol-substituted derivatives (e.g., CAS 78449-72-6) exhibit higher irritation hazards (H319/H315) compared to ethanol-substituted variants, likely due to increased volatility .
Biological Activity
2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.
The molecular formula of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol is C9H17NO, with a molar mass of 155.24 g/mol. It has a predicted density of approximately 1.07 g/cm³ .
The biological activity of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol can be attributed to its ability to interact with various biomolecular targets. The compound's methanamine group facilitates hydrogen bonding and electrostatic interactions, which can influence the function of proteins and enzymes involved in critical cellular pathways.
Pharmacological Profiles
Recent studies indicate that derivatives of hexahydro-pyrrolizine compounds exhibit significant pharmacological activities, including:
- Anticancer Activity : Research has shown that related compounds can inhibit key kinases such as CDK2 and GSK3α, leading to cell cycle arrest in cancer cell lines like MCF-7 and HCT116 .
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against Plasmodium falciparum, suggesting potential use in malaria treatment .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of pyrrolizidine derivatives, it was found that certain modifications enhanced their inhibitory effects on cancer cell proliferation. For instance, a compound similar to 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol was shown to arrest the cell cycle at the S phase in MCF-7 cells, highlighting its potential as an anticancer agent .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of hexahydro-pyrrolizine derivatives against malaria. The compound MG3, related to 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol, exhibited low toxicity while effectively inhibiting P. falciparum in vitro and in vivo models. The mechanism involved inhibition of beta-hematin formation, crucial for parasite survival .
Safety and Toxicity Profiles
Preliminary assessments suggest that 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol exhibits a favorable safety profile with low toxicity levels across various studies. However, further investigations are warranted to fully elucidate its ADME (Absorption, Distribution, Metabolism, Excretion) properties and long-term safety implications in clinical settings .
Q & A
Q. What are the key spectroscopic methods for characterizing 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol, and how should data discrepancies be addressed?
Answer:
- Nuclear Magnetic Resonance (NMR): Assign proton and carbon signals using 1H/13C NMR, focusing on the pyrrolizine ring and ethanol moiety. Overlapping signals (e.g., axial vs. equatorial protons) may require 2D techniques (COSY, HSQC) for resolution.
- Infrared (IR) Spectroscopy: Identify hydroxyl (3200–3600 cm⁻¹) and C-O (1050–1150 cm⁻¹) stretches. Compare with computational IR spectra (DFT/B3LYP) to validate assignments.
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight (155.24 g/mol, C₉H₁₇NO) and fragmentation patterns.
- Addressing Discrepancies: Cross-validate with X-ray crystallography (if crystals are obtainable) and adjust solvent/temperature conditions to minimize dynamic effects in NMR .
Q. What synthetic routes are reported for 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol?
Answer:
- Reductive Amination: React pyrrolizine derivatives with ethylene oxide under catalytic hydrogenation (e.g., Pd/C, H₂). Purify via column chromatography (silica gel, ethyl acetate/hexane).
- Grignard Addition: Add ethanolamine to a pyrrolizine magnesium halide intermediate, followed by acid quenching. Isolate the product via recrystallization (ethanol/DMF mixture) .
- Key Considerations: Monitor reaction progress with TLC and optimize stoichiometry to avoid side products (e.g., over-alkylation).
Q. How should researchers handle this compound safely given limited toxicity data?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Storage: Store in airtight containers at –20°C to prevent degradation. Avoid contact with strong acids/bases due to potential decomposition .
- Waste Disposal: Treat as hazardous organic waste; incinerate in certified facilities to avoid toxic byproducts .
Advanced Research Questions
Q. How can the puckering dynamics of the pyrrolizine ring be analyzed computationally and experimentally?
Answer:
- Computational Methods: Perform density functional theory (DFT) calculations (e.g., Gaussian, B3LYP/6-31G*) to model ring conformers. Calculate puckering coordinates (amplitude , phase ) using Cremer-Pople parameters .
- Experimental Validation: Use X-ray crystallography (SHELX/OLEX2 ) to determine torsional angles. Compare with molecular dynamics (MD) simulations in solvent environments (e.g., water, DMSO) to assess flexibility.
- Data Interpretation: Correlate puckering states with steric strain (e.g., axial substituents) and hydrogen-bonding interactions involving the hydroxyl group .
Q. What strategies resolve contradictions between crystallographic data and computational conformational predictions?
Answer:
- Step 1: Re-refine crystallographic data using SHELXL to check for overfitting or missed disorder .
- Step 2: Run constrained optimizations (e.g., fixing ring atoms to XRD positions) in DFT to identify energy minima discrepancies.
- Step 3: Evaluate solvent effects via polarizable continuum models (PCM) or explicit solvent MD simulations.
- Step 4: Cross-check with variable-temperature NMR to detect dynamic averaging in solution .
Q. What methodologies assess the ecological impact of 2-(hexahydro-1H-pyrrolizin-7a-yl)ethan-1-ol?
Answer:
- Biodegradability: Conduct OECD 301F tests (closed bottle test) to measure biological oxygen demand over 28 days.
- Toxicity Assays: Use Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) tests.
- Bioaccumulation: Estimate log via shake-flask HPLC; values >3.0 suggest potential bioaccumulation .
- Data Gaps: Prioritize testing given the absence of existing ecotoxicological data .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Answer:
- Experimental Design:
- pH Stability: Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Thermal Stability: Heat samples (40–80°C) in sealed vials. Analyze by TGA/DSC for decomposition thresholds .
- Kinetic Analysis: Fit degradation data to first-order models to calculate half-lives () and Arrhenius activation energies.
Methodological Tables
Q. Table 1. Key Spectroscopic Benchmarks
| Technique | Expected Signals | Reference |
|---|---|---|
| 1H NMR | δ 1.2–2.5 (pyrrolizine CH₂), δ 3.6–4.0 (ethanol CH₂OH) | |
| 13C NMR | δ 20–30 (pyrrolizine CH₂), δ 60–70 (C-OH) | |
| IR | 3350 cm⁻¹ (O-H), 1080 cm⁻¹ (C-O) |
Q. Table 2. Computational Parameters for Conformational Analysis
| Software | Method | Basis Set | Output Metrics |
|---|---|---|---|
| Gaussian | DFT/B3LYP | 6-31G* | Energy minima, puckering coordinates |
| GROMACS | MD (explicit solvent) | OPLS-AA | RMSD, torsion angle trajectories |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
